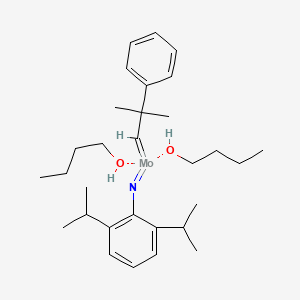

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound consists of 30 carbon atoms, 49 hydrogen atoms, one molybdenum atom, one nitrogen atom, and two oxygen atoms . The molecular weight is 549.64 .Chemical Reactions Analysis

This compound is known to be a catalyst for various chemical reactions . For instance, it is used in the synthesis of blue-light-emitting electroluminescent diphenylanthracene polymers from norbornene monomers by Ring-Opening Metathesis Polymerization (ROMP) . It is also used in the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers .Physical And Chemical Properties Analysis

This compound is a powder with a yellow to orange color . It has a density of 1 g/cm^3 . It is sensitive to air and moisture, and it should be stored in a cold environment .Scientific Research Applications

Synthesis of Electroluminescent Polymers

This catalyst is used in the synthesis of blue-light-emitting electroluminescent diphenylanthracene polymers from norbornene monomers through ring-opening metathesis polymerization (ROMP). This application is crucial for the development of new materials for OLED displays .

Block Copolymer Preparation

It serves as a catalyst for transforming ROMP into controlled atom transfer radical polymerization, facilitating the preparation of block copolymers. This is significant for creating materials with phase-separated domains, which have applications in nanotechnology and materials science .

Ring-Opened Poly(Norbornene) Derivatives

The compound catalyzes the synthesis of various ring-opened poly(norbornene) derivatives via ROMP. These derivatives are important for creating new materials with tailored mechanical and chemical properties .

Stereoselective Cyclopolymerization

It acts as a catalyst for the stereoselective cyclopolymerization of 1,6-heptadiynes, which is essential for producing polymers with specific stereochemistry, impacting their physical properties .

Amphiphilic Multiblock Copolymers

The catalyst is used for synthesizing various amphiphilic multiblock copolymers containing acetal-protected sugars by coupling an end-functionalized ROMP copolymer with poly(ethylene glycol). These copolymers have potential applications in drug delivery systems .

Synthesis of Diblock Copolymers

It facilitates a two-step method for the synthesis of ROMP/AP polycyclopentene/polystyrene and polynorbornene/polystyrene diblock copolymers. Diblock copolymers have diverse applications, including in the creation of self-assembling materials .

Polymerization of Homoisobutylene and Homo-α-Methylstyrene

The catalyst is also used for the polymerization of homoisobutylene and homo-α-methylstyrene via ROMP, leading to the production of polymers with unique properties suitable for specialty applications .

Regioselective Cyclopolymerization

Lastly, it catalyzes the regioselective cyclopolymerization of 1,7-octadiynes, which is important for creating polymers with precise structural regularity, affecting their macroscopic properties .

Safety And Hazards

properties

IUPAC Name |

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRLLLDKSCPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49MoNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B591108.png)